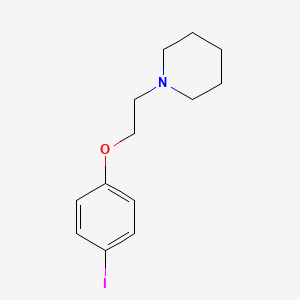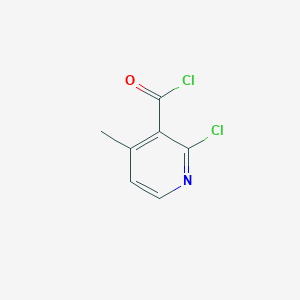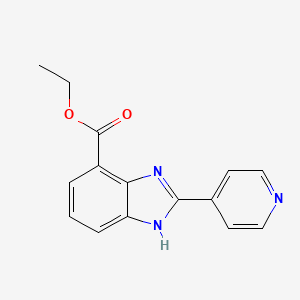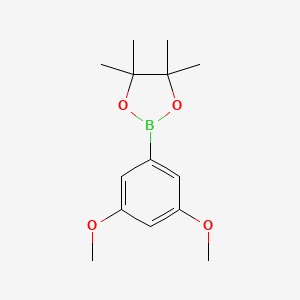
2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
Synthesis Analysis
The synthesis of DPP23 involves the reaction of 3,5-dimethoxybenzaldehyde with 2’-aminoacetophenone in the presence of Ba(OH)₂ and subsequent treatment with methanol. The alternative synthetic methodology yields DPP23, which crystallizes in the centrosymmetric space group P21/c .
Molecular Structure Analysis
DPP23’s solid-state structure reveals weak N–H∙∙∙O hydrogen bonding and C–H∙∙∙O, and C–H∙∙∙π interactions between neighboring molecules. It is a member of the 2-aryl-2,3-dihydroquinolin-4(1H)-one family of molecules with potent biological properties .
Chemical Reactions Analysis
DPP23 induces ROS-mediated apoptosis in cancer cells, contributing to its antitumor activity. It modulates gene expression related to oxidative stress and apoptosis, particularly affecting glutathione metabolism. CHAC1 emerges as a prominent candidate for DPP23’s mechanism of action .
Physical And Chemical Properties Analysis
DPP23 crystallizes in a centrosymmetric space group with unit cell dimensions: a = 11.775 Å, b = 5.3592 Å, c = 22.462 Å, and β = 96.576°. It exhibits weak hydrogen bonding and interactions between neighboring molecules .
Scientific Research Applications
Synthesis of Novel Derivatives and Materials
This compound has been utilized in the synthesis of novel derivatives with potential applications in various fields, including materials science and medicine. For instance, Das et al. (2015) synthesized a series of novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives. These derivatives were utilized to create boron-containing polyene systems, which are intermediates in synthesizing conjugated polyene materials for liquid crystal display (LCD) technology. Furthermore, their potential therapeutic applications for neurodegenerative diseases are under investigation, highlighting the compound's versatility in materials and biomedical research Das, Mahalingam, Das, Hosmane, & Evans, 2015.
Catalysis and Organic Transformations
In the field of catalysis, Chang et al. (2005) reported a highly regio- and stereoselective method for synthesizing various 2-silylallylboronates from allenes using this dioxaborolane, catalyzed by palladium complexes. This method demonstrates the compound's utility in organic synthesis, particularly in the preparation of homoallylic alcohols through a catalytic silaboration process. The technique's regioselectivity and high yields underscore its importance for synthesizing complex organic molecules with precise configurations Chang, Rayabarapu, Yang, & Cheng, 2005.
Lipogenic Inhibitors and Potential Therapeutics
Additionally, Das et al. (2011) explored the synthesis of pinacolyl boronate-substituted stilbenes, including derivatives of the dioxaborolane compound, as novel lipogenic inhibitors. These compounds, such as BF102 and BF175, were found to inhibit lipogenesis and cholesterol biosynthesis in mammalian hepatocytes, suggesting their potential as leads for lipid-lowering drugs. This research highlights the compound's application in developing new therapeutic agents Das, Zhao, Tang, & Yang, 2011.
Advanced Polymer and Material Synthesis
The utility of 2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane extends to the synthesis of advanced polymers and materials with unique properties. Welterlich, Charov, & Tieke (2012) demonstrated its application in creating deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units, showcasing its relevance in materials science for developing novel polymeric materials with specific optical properties Welterlich, Charov, & Tieke, 2012.
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with various enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. The compound’s interactions with enzymes such as glutathione S-transferase and proteins involved in cellular detoxification highlight its potential in modulating biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in oxidative stress responses and apoptosis, thereby impacting cell survival and proliferation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, the compound can alter gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over time, leading to changes in its biochemical activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular detoxification pathways. At high doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in modulating glutathione metabolism and other detoxification pathways underscores its importance in maintaining cellular homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall biochemical activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact its interactions with biomolecules and its overall biochemical effects .
properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO4/c1-13(2)14(3,4)19-15(18-13)10-7-11(16-5)9-12(8-10)17-6/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYHRTIJLUONKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584477 | |
| Record name | 2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
365564-07-4 | |
| Record name | 2-(3,5-Dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



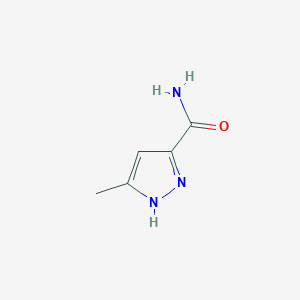


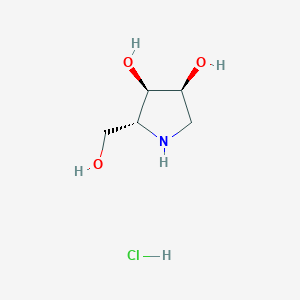
![2,7-Dibromo-2',3',5',6'-tetrahydrospiro[fluorene-9,4'-pyran]](/img/structure/B1316024.png)

![Methyl [4-(2-aminoethoxy)phenyl]acetate](/img/structure/B1316030.png)


![Ethyl 5,11-dihydroindolo[3,2-b]carbazole-6-carboxylate](/img/structure/B1316038.png)
